BenchChemオンラインストアへようこそ!

1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate

Flavor Chemistry Fragrance Formulation Physicochemical Property Comparison

1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate (CAS 84006-29-1) is a synthetic organic ester belonging to the class of cinnamic acid-derived, di-ester flavor and fragrance ingredients. Its structure comprises a hexanoate (caproate) ester linked to a propyl spacer that is further substituted with a cinnamoyl (3-phenylpropenoyl) ester, yielding the molecular formula C₁₉H₂₆O₄ and a molecular weight of 318.41 g/mol.

Molecular Formula C19H26O4
Molecular Weight 318.4 g/mol
CAS No. 84006-29-1
Cat. No. B12736016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate
CAS84006-29-1
Molecular FormulaC19H26O4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C19H26O4/c1-4-5-7-12-18(20)22-15(2)16(3)23-19(21)14-13-17-10-8-6-9-11-17/h6,8-11,13-16H,4-5,7,12H2,1-3H3/b14-13+
InChIKeyBSBRAUYLEYBZFY-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl Hexanoate (CAS 84006-29-1): Physicochemical and Structural Baseline for Procurement Evaluation


1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate (CAS 84006-29-1) is a synthetic organic ester belonging to the class of cinnamic acid-derived, di-ester flavor and fragrance ingredients. Its structure comprises a hexanoate (caproate) ester linked to a propyl spacer that is further substituted with a cinnamoyl (3-phenylpropenoyl) ester, yielding the molecular formula C₁₉H₂₆O₄ and a molecular weight of 318.41 g/mol [1]. Computed physicochemical properties include a predicted density of 1.05 g/cm³, a boiling point of 432.5 °C at 760 mmHg, a flash point of 210.4 °C, a polar surface area (PSA) of 52.6 Ų, and a calculated logP of 4.14 [1]. These properties place the compound in a lipophilic, low-volatility domain relative to simpler cinnamyl esters, a feature that can influence both formulation behavior and sensory performance in finished goods.

Why Generic Substitution Fails for 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl Hexanoate: Structural and Physicochemical Differentiation from Chain-Length Analogues


The quantitative structure-property relationships within the homologous series of 1-methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl alkanoates demonstrate that simple chain-length interchanges produce systematic, non-linear changes in key physicochemical parameters including boiling point, flash point, density, and lipophilicity . Substituting the hexanoate (C6) with a nonanoate (C9) or decanoate (C10) homologue alters volatility and thermal stability profiles sufficiently to impact headspace delivery, processing window, and shelf-life behavior in flavor or fragrance applications. Furthermore, structural modification of the cinnamoyl moiety—such as the introduction of a methyl group at the 2-position of the propenyl chain—shifts density and boiling point in ways that cannot be predicted by simple molar mass scaling . These differential physicochemical signatures mean that generic substitution without a formal equivalency study risks unintended changes in sensory character, formulation stability, or regulatory compliance status.

Product-Specific Quantitative Differentiation Evidence for 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl Hexanoate


Boiling Point and Volatility Window: Hexanoate vs. Nonanoate and Decanoate Homologues

The target compound (C6 hexanoate) exhibits a computed boiling point of 432.5 °C at 760 mmHg, which is significantly lower than its C9 nonanoate (471.1 °C) and C10 decanoate (483.5 °C) chain-extended analogues [1]. This difference positions the hexanoate as the more volatile member of the series, with a boiling point approximately 38.6 °C below the nonanoate and 51.0 °C below the decanoate. For applications requiring a defined headspace concentration or a specific evaporation rate during processing, this quantitative gap represents a tractable selection criterion.

Flavor Chemistry Fragrance Formulation Physicochemical Property Comparison

Flash Point and Thermal Processing Safety: C6 Hexanoate vs. C9 and C10 Esters

The predicted flash point of 1-methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate is 210.4 °C, compared with 228.1 °C for the nonanoate and 233.8 °C for the decanoate [1]. While all three values are well above typical ambient processing temperatures, the hexanoate offers the lowest flash point of the series, which may be advantageous in processes where thermal lability is a concern or disadvantageous where higher-temperature operations are routine. This 17.7–23.4 °C difference provides a quantitative basis for selecting the optimal homologue for a given thermal process envelope.

Flavor Manufacturing Thermal Safety Process Engineering

Density and Formulation Compatibility: Hexanoate vs. Methyl-Substituted Cinnamoyl Analogue

The predicted density of the target hexanoate is 1.05 g/cm³, whereas the density of its closest structural variant—1-methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate (CAS 84006-57-5), which carries an additional methyl group on the cinnamoyl moiety—is 1.04 g/cm³ [1]. Although the difference is only 0.01 g/cm³, density parity or mismatch can affect phase separation, creaming, or sedimentation in multi-component liquid formulations, particularly in emulsion-based delivery systems. The quantitative density value allows formulation scientists to calculate buoyancy and packing behavior when the compound is used in combination with other ingredients of known density.

Formulation Science Density Matching Flavor Encapsulation

Lipophilicity (clogP) as a Predictor of Sensory Partitioning and Deposition

The calculated logP of 1-methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate is 4.14 [1]. Although directly comparable logP values for the nonanoate and decanoate homologues are not reported in the same database, the class-level trend is clear: increasing alkanoate chain length systematically elevates logP. For reference, the nonanoate homologue is expected to have a logP of approximately 5.2–5.5 based on a methylene increment of ~0.5 log units per carbon [2]. A logP of 4.14 places the hexanoate in a moderately lipophilic range that balances adequate aqueous-phase partitioning for taste perception with sufficient lipid solubility for mucosal deposition—a profile that may be particularly relevant for oral-care and confectionery flavor applications.

Lipophilicity Sensory Science QSAR

Best-Fit Research and Industrial Application Scenarios for 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl Hexanoate


Flavor Formulation Requiring a Medium-Volatility Cinnamic Ester with Defined Headspace Delivery

In flavor houses developing heat-stable bakery or confectionery flavors, the boiling point of 432.5 °C and flash point of 210.4 °C [1] position the hexanoate as a mid-volatility cinnamic ester. Compared to the nonanoate (471.1 °C) and decanoate (483.5 °C) , the hexanoate volatilizes at a lower temperature, providing a more pronounced initial aroma impact during baking while retaining sufficient thermal stability to survive the process. This makes it a candidate for applications where a balance between early headspace release and residual baked-in flavor is required.

Emulsion-Based Fragrance or Flavor Delivery Systems Requiring Density Matching

The density of 1.05 g/cm³ [1] facilitates density matching with common emulsion oil phases (typical densities 1.02–1.06 g/cm³). Formulators can use this quantitative data to predict creaming or sedimentation rates in oil-in-water or water-in-oil emulsions, reducing the need for extensive trial-and-error stability testing. The 0.01 g/cm³ difference relative to the 2-methyl-cinnamoyl analogue (1.04 g/cm³) may be decisive in highly density-sensitive nanoemulsion or microencapsulation processes.

Structure-Activity Relationship (SAR) Studies on Cinnamic Ester Lipophilicity and Sensory Duration

With a computed logP of 4.14 [1], the hexanoate fills a distinct lipophilicity gap between simpler cinnamyl esters (logP ~3.5 for cinnamyl acetate) and longer-chain homologues (>5.0). Sensory scientists can use the hexanoate as a reference compound in systematic studies relating logP to taste duration, mouthfeel, and trigeminal effects, generating predictive models that inform future flavor ingredient design.

Thermal Process Optimization for Encapsulated Flavors

During spray-drying or melt-extrusion encapsulation, the flash point of 210.4 °C [1] defines the upper limit of the safe operating window. When selecting between homologues for a process operating at inlet temperatures of 180–200 °C, the hexanoate offers a wider safety margin (flash point 17.7 °C below the nonanoate) , reducing the risk of thermal degradation or ignition while maintaining acceptable volatile retention in the finished encapsulates.

Quote Request

Request a Quote for 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.